

# The Discovery and Development of WD-890: A Novel Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WD-890    |           |
| Cat. No.:            | B12386489 | Get Quote |

## A Technical Whitepaper for Drug Development Professionals Abstract

WD-890 is a novel, potent, and orally bioavailable allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases.[1][2][3][4] By selectively binding to the pseudokinase (JH2) domain of TYK2, WD-890 offers a targeted approach to modulating the immune response, potentially overcoming the limitations of less selective Janus kinase (JAK) inhibitors. [1][4] Preclinical studies have demonstrated the therapeutic potential of WD-890 in a range of autoimmune disease models, including systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1][2][4] The compound has shown a favorable pharmacokinetic and safety profile in these studies, supporting its advancement into clinical development.[1][2][4] Phase 1 clinical trials have been completed, and a Phase 2 study in patients with plaque psoriasis is currently underway.[3] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental protocols related to the development of WD-890.

# Introduction: The Role of TYK2 in Autoimmune Diseases



Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes play a crucial role in intracellular signal transduction for a wide array of cytokines, growth factors, and hormones. Specifically, TYK2 is essential for the signaling of key cytokines involved in the pathogenesis of numerous autoimmune diseases, including type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][4]

The development of inhibitors that selectively target TYK2 has been a significant challenge due to the high degree of homology within the ATP-binding catalytic domains of the JAK family members. Non-selective JAK inhibitors can lead to off-target effects and associated toxicities. **WD-890** represents a significant advancement in the field as a selective, allosteric inhibitor that binds to the less conserved pseudokinase (JH2) domain of TYK2, thereby offering a more targeted therapeutic approach.[1][4]

## The Discovery of WD-890

**WD-890** was identified as a novel and potent allosteric inhibitor of TYK2.[1][4] Its discovery was the result of efforts to identify selective TYK2 inhibitors that could overcome the challenges of targeting the highly conserved catalytic domain of JAK kinases. The allosteric mechanism of action of **WD-890**, through its binding to the pseudokinase domain, allows for high selectivity for TYK2 over other JAK family members.[1][4]

### **Mechanism of Action**

**WD-890** exerts its therapeutic effect by binding to the pseudokinase (JH2) domain of TYK2. This allosteric binding event induces a conformational change in the TYK2 protein, which in turn inhibits its catalytic activity. By inhibiting TYK2, **WD-890** effectively blocks the downstream signaling cascades of key pro-inflammatory cytokines, including IL-12, IL-23, and type I IFNs. This disruption of pathogenic cytokine signaling is the basis for its therapeutic potential in a variety of autoimmune and inflammatory disorders.

### **TYK2 Signaling Pathway**

The following diagram illustrates the central role of TYK2 in mediating the signaling of pathogenic cytokines and the point of intervention for **WD-890**.





Click to download full resolution via product page

Caption: TYK2 signaling pathway and the inhibitory action of WD-890.

## **Preclinical Pharmacology**

The preclinical development of **WD-890** involved a comprehensive evaluation of its in vitro and in vivo pharmacology, pharmacokinetics, and toxicology.

### In Vitro Potency and Selectivity

Specific quantitative data for the in vitro potency and selectivity of **WD-890** are not publicly available in the reviewed search results. The tables below are structured to present such data once it becomes available.

Table 1: In Vitro Inhibitory Activity of WD-890 against JAK Family Kinases



| Kinase | IC50 (nM)            |
|--------|----------------------|
| TYK2   | [Data not available] |
| JAK1   | [Data not available] |
| JAK2   | [Data not available] |
| JAK3   | [Data not available] |

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by WD-890

| Cell Line            | Cytokine Stimulant | Phosphorylated<br>STAT | IC50 (nM)            |  |
|----------------------|--------------------|------------------------|----------------------|--|
| [Data not available] | IFN-α              | pSTAT1                 | [Data not available] |  |
| [Data not available] | IL-12              | pSTAT4                 | [Data not available] |  |
| [Data not available] | IL-23              | pSTAT3                 | [Data not available] |  |

## **Pharmacokinetics**

**WD-890** has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species.[1][2][4]

Specific quantitative pharmacokinetic parameters for **WD-890** are not publicly available in the reviewed search results. The table below is structured to present such data once it becomes available.

Table 3: Pharmacokinetic Parameters of WD-890 in Preclinical Species



| Species | Dose<br>(mg/kg)         | Route | Cmax<br>(ng/mL)         | Tmax (h)                | AUC<br>(ng·h/mL)        | T1/2 (h)                |
|---------|-------------------------|-------|-------------------------|-------------------------|-------------------------|-------------------------|
| Mouse   | [Data not<br>available] | Oral  | [Data not<br>available] | [Data not<br>available] | [Data not<br>available] | [Data not available]    |
| Rat     | [Data not<br>available] | Oral  | [Data not available]    | [Data not<br>available] | [Data not<br>available] | [Data not available]    |
| Dog     | [Data not<br>available] | Oral  | [Data not<br>available] | [Data not<br>available] | [Data not<br>available] | [Data not<br>available] |

## **In Vivo Efficacy**

**WD-890** has shown therapeutic efficacy in four distinct animal models of autoimmune diseases. [1][2][4]

Specific quantitative efficacy data for **WD-890** in these models are not publicly available in the reviewed search results. The table below summarizes the models and key endpoints evaluated.

Table 4: Summary of In Vivo Efficacy Studies for WD-890

| Disease Model                         | Species | Key Efficacy Endpoints                                                                      |
|---------------------------------------|---------|---------------------------------------------------------------------------------------------|
| Imiquimod-induced Psoriasis           | Mouse   | Reduction in skin thickness,<br>erythema, and scaling;<br>Histopathological<br>improvement. |
| Mannan-induced Psoriatic Arthritis    | Mouse   | Amelioration of joint swelling and skin lesions.                                            |
| DSS-induced Colitis (IBD)             | Mouse   | Reduction in disease activity index (DAI), improvement in colon length and histology.       |
| MRL/lpr Mouse Model of<br>Lupus (SLE) | Mouse   | Reduction in proteinuria, anti-<br>dsDNA antibody levels, and<br>glomerulonephritis.        |



## **Experimental Protocols**

Detailed experimental protocols for the key in vivo efficacy models are provided below. These protocols are based on established methodologies and are intended to provide a framework for the evaluation of compounds like **WD-890**.

## **Imiquimod-Induced Psoriasis Mouse Model**

This model is used to assess the efficacy of anti-psoriatic compounds.





Click to download full resolution via product page

Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.



#### **Mannan-Induced Psoriatic Arthritis Mouse Model**

This model recapitulates features of both psoriasis and arthritis.



Click to download full resolution via product page

Caption: Experimental workflow for the mannan-induced psoriatic arthritis model.



# Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used model for inflammatory bowel disease.



Click to download full resolution via product page

Caption: Experimental workflow for the DSS-induced colitis mouse model.



## MRL/lpr Mouse Model of Systemic Lupus Erythematosus

This is a spontaneous model of lupus that mimics many aspects of the human disease.



Click to download full resolution via product page

Caption: Experimental workflow for the MRL/lpr mouse model of SLE.

## **Toxicology**



Preclinical toxicology studies have indicated that **WD-890** has a tolerable toxicity profile.[1][2][4] Further details on the specific findings from these studies are not publicly available in the reviewed search results.

## **Clinical Development**

**WD-890** has progressed into clinical development. A Phase 1 study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **WD-890** tablets in healthy Chinese subjects has been completed.[3] A multicenter, randomized, double-blind, placebo-controlled Phase 2 study is currently recruiting to evaluate the efficacy and safety of **WD-890** tablets for the treatment of moderate to severe plaque psoriasis.[3]

#### Conclusion

**WD-890** is a promising, novel, and selective allosteric TYK2 inhibitor with the potential to be a valuable therapeutic option for a range of autoimmune and inflammatory diseases. Its unique mechanism of action offers the prospect of targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors. The favorable preclinical data and the ongoing clinical development of **WD-890** underscore its potential to address significant unmet medical needs in patients with autoimmune disorders. Further data from ongoing and future clinical trials will be crucial in fully defining the therapeutic role of **WD-890**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of WD-890: A novel allosteric TYK2 inhibitor for the treatment of multiple autoimmune diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WD-890 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [The Discovery and Development of WD-890: A Novel Allosteric TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386489#discovery-and-development-of-wd-890]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com